molecular formula C5H11N3OS B1615024 Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazine-2(1H)-thione CAS No. 26957-73-3

Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazine-2(1H)-thione

Cat. No.: B1615024
CAS No.: 26957-73-3
M. Wt: 161.23 g/mol
InChI Key: NATVVRFRJHJKDJ-UHFFFAOYSA-N
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Description

Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazine-2(1H)-thione is a useful research compound. Its molecular formula is C5H11N3OS and its molecular weight is 161.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds such as hydroxyethyl starches are known to be used as plasma volume substitutes . They are synthetic colloids commonly used for fluid resuscitation to replace intravascular volume .

Mode of Action

Hydroxyethyl starches, which share a similar hydroxyethyl group, have been indicated to reduce capillary leakage . This suggests that 5-(2-hydroxyethyl)-1,3,5-triazinane-2-thione may interact with its targets to maintain blood volume and prevent shock following severe blood loss.

Biochemical Pathways

It’s worth noting that similar compounds, such as hydroxyethyl starches, are involved in fluid resuscitation, suggesting a potential role in the regulation of blood volume and pressure .

Pharmacokinetics

When given intravenously, molecules smaller than the renal threshold are readily and rapidly excreted in the urine, while molecules with higher molecular weights are metabolized by plasma α-amylase prior to excretion via the renal route . Approximately 62% of hydroxyethyl starch was excreted as hydroxyethyl starch molecules in urine within 72 hours .

Result of Action

Hydroxyethyl starches, which share a similar hydroxyethyl group, are known to maintain blood volume for at least 6 hours after isovolemic exchange of blood .

Action Environment

One study found that a similar compound, 5-(2-hydroxyethyl)-1,3,5-triazine-2-thione, acted as a good corrosion inhibitor for 10# carbon steel in 2% nh4cl solution . The inhibition efficiency of the compound increased with increasing inhibitor concentration and decreased with temperature .

Properties

IUPAC Name

5-(2-hydroxyethyl)-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3OS/c9-2-1-8-3-6-5(10)7-4-8/h9H,1-4H2,(H2,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATVVRFRJHJKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073456
Record name 1,3,5-Triazine-2(1H)-thione, tetrahydro-5-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26957-73-3
Record name Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazine-2(1H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26957-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazine-2(1H)-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026957733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2(1H)-thione, tetrahydro-5-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazine-2(1H)-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRAHYDRO-5-(2-HYDROXYETHYL)-1,3,5-TRIAZINE-2(1H)-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35RR5ARA06
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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